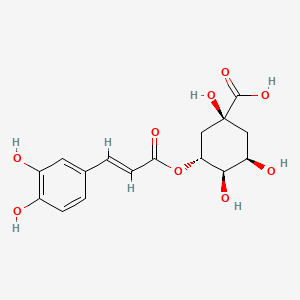
绿原酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorogenic acid is a naturally occurring polyphenol compound found in various plants, including coffee beans, fruits, and vegetables. It is an ester formed from caffeic acid and quinic acid. Despite its name, chlorogenic acid contains no chlorine atoms; the name is derived from the green color it produces when oxidized . Chlorogenic acid is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of significant interest in various fields of research and industry .
科学研究应用
绿原酸在科学研究中有着广泛的应用,包括:
作用机制
绿原酸通过各种分子靶点和途径发挥作用:
生化分析
Biochemical Properties
Chlorogenic acid exhibits strong antioxidant activity and possesses several other biological properties, including anti-inflammatory effects, antimicrobial activity, and insulin-sensitizing properties . It can thwart inflammatory constituents at multiple levels such as curtailing NF-kB pathways to neutralize primitive inflammatory factors, hindering inflammatory propagation, and alleviating inflammation-related tissue injury . It concurrently raises pivotal antioxidants by activating the Nrf2 pathway, thus scavenging excessive cellular free radicals .
Cellular Effects
Chlorogenic acid exerts diverse therapeutic effects in response to a variety of pathological challenges, particularly conditions associated with chronic metabolic diseases and age-related disorders . It shows multidimensional functions, including neuroprotection for neurodegenerative disorders and diabetic peripheral neuropathy, anti-inflammation, anti-oxidation, anti-pathogens, mitigation of cardiovascular disorders, skin diseases, diabetes mellitus, liver and kidney injuries, and anti-tumor activities .
Molecular Mechanism
Chlorogenic acid’s integrative functions act through the modulation of anti-inflammation/oxidation and metabolic homeostasis . It can thwart inflammatory constituents at multiple levels such as curtailing NF-kB pathways to neutralize primitive inflammatory factors, hindering inflammatory propagation, and alleviating inflammation-related tissue injury . It concurrently raises pivotal antioxidants by activating the Nrf2 pathway, thus scavenging excessive cellular free radicals . It elevates AMPK pathways for the maintenance and restoration of metabolic homeostasis of glucose and lipids .
Temporal Effects in Laboratory Settings
It has been shown that chlorogenic acid has long-term effects on cellular function, particularly in relation to its antioxidant and anti-inflammatory properties .
Dosage Effects in Animal Models
In animal models, chlorogenic acid has shown promising therapeutic potential in treating metabolic dysfunction-associated steatotic liver disease (MASLD) and hepatic steatosis . In an acute toxicity experiment, no side effects were observed in mice for two weeks upon an intake of CGA-enriched GCE (1 g/kg) .
Metabolic Pathways
Chlorogenic acid is a phenylacrylate polyphenol compound produced by the shikimic acid pathway in plants during aerobic respiration . It plays a pivotal role in glucose and lipid metabolism regulation and on the related disorders, e.g., diabetes, cardiovascular disease (CVD), obesity, cancer, and hepatic steatosis .
Transport and Distribution
Chlorogenic acid is absorbed in the small intestine, indicating that it can reach the large intestine and exert direct effects on microbes . A study showed that chlorogenic acid-encapsulated SMEDDS (CHA-SME) were developed for targeted delivery of chlorogenic acid to the mesenteric lymph nodes .
Subcellular Localization
It is known that chlorogenic acid can interact with various cellular components, including enzymes and proteins, to exert its effects .
准备方法
合成路线和反应条件: 绿原酸可以通过咖啡酸和奎尼酸的酯化反应合成。该反应通常需要使用催化剂,如硫酸,并在回流条件下进行。 然后,反应混合物通过重结晶或色谱等技术进行纯化,以获得纯的绿原酸 .
工业生产方法: 绿原酸的工业生产通常涉及从天然来源,如绿咖啡豆中提取。提取过程可以包括加压液体提取、超声辅助提取和超分子溶剂提取等方法。 这些方法旨在最大限度地提高绿原酸的产量和纯度,同时最大限度地减少对环境的影响 .
化学反应分析
反应类型: 绿原酸会发生各种化学反应,包括氧化、还原和酯化。 它特别容易氧化,从而导致形成醌和其他氧化产物 .
常见试剂和条件:
氧化: 绿原酸可以使用高锰酸钾或过氧化氢等试剂在酸性或碱性条件下进行氧化。
还原: 绿原酸的还原可以使用硼氢化钠等还原剂进行。
酯化: 酯化反应涉及使用醇和酸催化剂形成绿原酸酯.
主要形成的产物:
氧化产物: 醌和其他酚类化合物。
还原产物: 功能基团发生改变的绿原酸的还原形式。
酯化产物: 取决于反应中使用的醇,形成各种酯.
相似化合物的比较
绿原酸属于一类更大的多酚类化合物,称为羟基肉桂酸。类似的化合物包括:
咖啡酸: 绿原酸的前体,具有类似的抗氧化特性。
阿魏酸: 另一种羟基肉桂酸,具有很强的抗氧化和抗炎作用。
新绿原酸: 绿原酸的异构体,具有类似的生物活性。
异绿原酸(A、B 和 C): 具有多个咖啡酸基团的异构体,存在于咖啡和其他植物中.
绿原酸因其在自然界中的广泛存在及其多种生物活性而独一无二。 它作为抗氧化剂、抗炎剂和抗菌剂的能力使其成为各种研究和工业领域中一种有价值的化合物 .
属性
CAS 编号 |
327-97-9 |
|---|---|
分子式 |
C16H18O9 |
分子量 |
354.31 g/mol |
IUPAC 名称 |
(1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/t11-,12-,14-,16+/m1/s1 |
InChI 键 |
CWVRJTMFETXNAD-NCZKRNLISA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
手性 SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
规范 SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
外观 |
White to light yellow solid powder. |
熔点 |
205 - 209 °C |
Key on ui other cas no. |
202650-88-2 327-97-9 |
物理描述 |
Solid |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
40 mg/mL at 25 °C |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3(34Dihydroxycinnamoyl)quinate; 3(34Dihydroxycinnamoyl)quinic acid; 3Caffeoylquinate; 3Caffeoylquinic acid; 3CQA; 3OCaffeoylquinic acid; Chlorogenate; Heriguard; 3transCaffeoylquinic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















